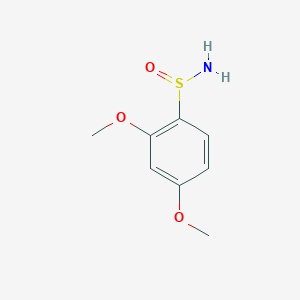

2,4-Dimethoxybenzenesulfinamide

Übersicht

Beschreibung

2,4-Dimethoxybenzenesulfinamide, commonly referred to as DMBS, is an organic compound that is used in a variety of scientific applications, including synthesis, research, and laboratory experiments. This compound is a derivative of sulfinamide, a type of organic compound containing an amide group and an amine group. DMBS is a white crystalline solid with a molecular weight of 224.25 g/mol, and it is soluble in polar solvents such as water, alcohol, and acetone. It is also a colorless, odorless, and non-toxic compound.

Wissenschaftliche Forschungsanwendungen

1. Anticancer Research

2,4-Dimethoxybenzenesulfinamide derivatives have been explored for their potential as anticancer agents. For instance, a study investigated the structure-activity relationships of arylsulfonamide analogs, including this compound derivatives, in the context of inhibiting the HIF-1 pathway, a known target in cancer therapy. These derivatives showed potential in antagonizing tumor growth in animal models of cancer, highlighting their relevance in the development of novel cancer therapeutics (Mun et al., 2012).

2. Antiferromagnetic Exchange Interaction

Research has also delved into the antiferromagnetic exchange interaction among spins placed in specific molecular configurations involving this compound. A study examined the properties of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) derived from this compound, revealing insights into magnetic interactions at the molecular level, which is significant for the understanding of magnetic properties in materials science (Fujita et al., 1996).

3. Biosensor Development

In the field of biosensors, this compound and its derivatives have been studied for their roles in detecting and monitoring diseases. These compounds are used in the development of biosensors that convert biological entities into electrical signals for disease diagnosis. This application is crucial in advancing medical diagnostics and therapeutic strategies (Moharana & Pattanayak, 2020).

4. Energy Storage and Battery Technology

In the realm of energy storage, derivatives of this compound have been studied for their potential use in non-aqueous redox flow batteries. These compounds exhibit desirable properties such as high open-circuit potentials and electrochemical reversibility, making them suitable as catholyte materials in battery technology. Improved chemical stability of these materials, particularly in their oxidized form, is a key focus of ongoing research (Zhang et al., 2017).

5. Synthesis of Medical Intermediates

This compound is also significant in the synthesis of medical intermediate molecules. Research has reported methods for preparing medical intermediates using this compound derivatives, which are vital in the production of drugs for various psychiatric conditions (Zhimin, 2003).

Eigenschaften

IUPAC Name |

2,4-dimethoxybenzenesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-11-6-3-4-8(13(9)10)7(5-6)12-2/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOLUFPWXGLTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid](/img/structure/B3033370.png)

![1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine](/img/structure/B3033371.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole](/img/structure/B3033374.png)

![2-[(3,4-Difluorophenyl)amino]nicotinic acid](/img/structure/B3033377.png)

![N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine](/img/structure/B3033382.png)

![4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol](/img/structure/B3033384.png)

![4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B3033385.png)

![4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033386.png)